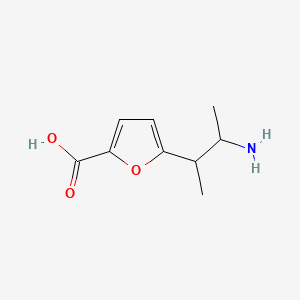
5-(3-Aminobutan-2-yl)furan-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H13NO3 It is a derivative of furan, a heterocyclic organic compound, and contains an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated furan derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a furan derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and carboxylic acid group allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Aminopropyl)furan-2-carboxylic acid
- 5-(3-Aminobutyl)furan-2-carboxylic acid
- 5-(3-Aminopentyl)furan-2-carboxylic acid
Uniqueness
5-(3-Aminobutan-2-yl)furan-2-carboxylic acid is unique due to the specific positioning of the amino group and the length of the carbon chain. This structural feature influences its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-(3-aminobutan-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-5(6(2)10)7-3-4-8(13-7)9(11)12/h3-6H,10H2,1-2H3,(H,11,12) |
InChI Key |
ORNIDARFDNAWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


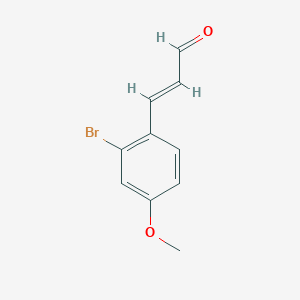
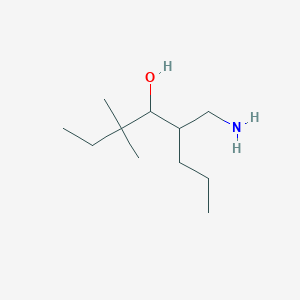
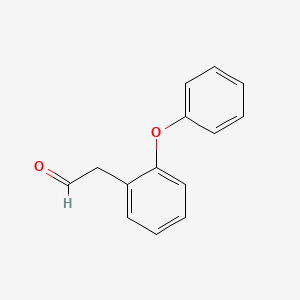
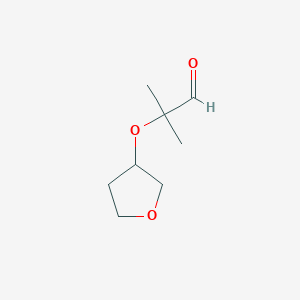
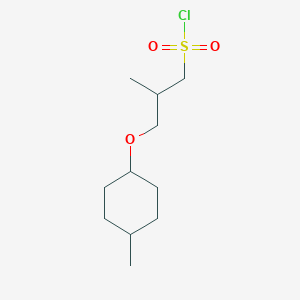
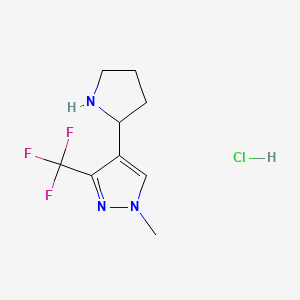
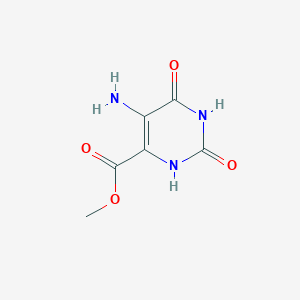
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
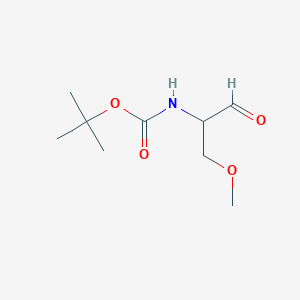
![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)
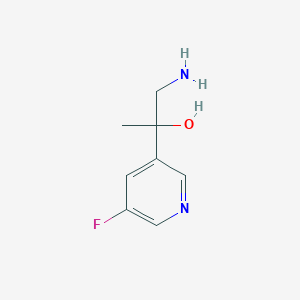
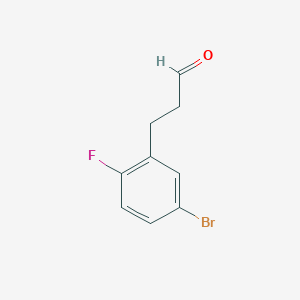
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)

